molecular formula C5H8ClN3 B1591975 Pyrazin-2-ylmethanamine hydrochloride CAS No. 39204-49-4

Pyrazin-2-ylmethanamine hydrochloride

Cat. No. B1591975
CAS RN: 39204-49-4
M. Wt: 145.59 g/mol
InChI Key: FVGCPPSBZHDZPC-UHFFFAOYSA-N
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Description

Pyrazin-2-ylmethanamine hydrochloride, also known as 2-pyrazinylmethylamine hydrochloride, is a chemical compound that has gained importance in the field of scientific research. It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for Pyrazin-2-ylmethanamine hydrochloride is 1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H . This indicates that the compound consists of a pyrazine ring with a methanamine group attached to one of the carbon atoms, and a hydrochloride group attached to the nitrogen atom of the methanamine group.


Physical And Chemical Properties Analysis

Pyrazin-2-ylmethanamine hydrochloride is a solid at room temperature . Its molecular weight is 145.59 g/mol . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Mechanism of Action and Resistance

  • Inhibition of Trans-Translation and Membrane Function : PZA acts by being hydrolyzed to POA, which then targets the ribosomal protein S1 (RpsA) in Mycobacterium tuberculosis, inhibiting the process of trans-translation. This inhibition is crucial for the survival of persisting organisms in non-replicating states (Shi et al., 2011). Additionally, POA disrupts membrane energetics and transport functions, contributing to the bactericidal effect of PZA (Zhang et al., 2003).

  • Resistance Mechanisms : Resistance to PZA is primarily conferred by mutations in the pncA gene, encoding pyrazinamidase (PZase), the enzyme necessary for converting PZA to POA. A wide variety of mutations affecting PZase activity have been identified, complicating the molecular diagnosis of resistance (Ramirez-Busby & Valafar, 2015). Moreover, mutations in the panD gene, encoding aspartate decarboxylase involved in coenzyme A biosynthesis, have also been associated with PZA resistance, indicating alternative resistance mechanisms (Shi et al., 2014).

Safety And Hazards

The safety data sheet for Pyrazin-2-ylmethanamine hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

pyrazin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCPPSBZHDZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611786
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-ylmethanamine hydrochloride

CAS RN

39204-49-4
Record name 2-Pyrazinemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39204-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 157100
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39204-49-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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